Methyl 2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoate
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Overview
Description
Methyl 2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoate is a compound that belongs to the class of fluorinated pyridines. The presence of the trifluoromethyl group in its structure imparts unique chemical and biological properties, making it a compound of interest in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by fluorination . The reaction conditions often include the use of sodium nitrite (NaNO2) in hydrofluoric acid (HF) for the diazotization step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which methyl 2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridines such as:
- 2-fluoro-3-methylpyridine
- 3-chloro-5-(trifluoromethyl)pyridine
- 2,3-dichloro-5-(trifluoromethyl)pyridine
Uniqueness
Methyl 2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoate is unique due to the specific positioning of the trifluoromethyl group and the amino group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H11F3N2O2 |
---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
methyl 2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoate |
InChI |
InChI=1S/C10H11F3N2O2/c1-17-9(16)8(14)3-6-2-7(5-15-4-6)10(11,12)13/h2,4-5,8H,3,14H2,1H3 |
InChI Key |
YYKZQZJJMRAHBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=CN=C1)C(F)(F)F)N |
Origin of Product |
United States |
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